2-iodo-1H-indole-5-carbaldehyde
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Overview
Description
2-Iodo-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of an iodine atom at the second position and an aldehyde group at the fifth position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-1H-indole-5-carbaldehyde typically involves the iodination of 1H-indole-5-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the second position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-iodo-1H-indole-5-carboxylic acid.
Reduction: 2-iodo-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-1H-indole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-iodo-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating various biochemical pathways. The iodine atom and aldehyde group can enhance the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the third position.
2-Bromo-1H-indole-5-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
1H-Indole-5-carboxylic acid: An oxidized form of 1H-indole-5-carbaldehyde.
Uniqueness: 2-Iodo-1H-indole-5-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Properties
Molecular Formula |
C9H6INO |
---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
2-iodo-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C9H6INO/c10-9-4-7-3-6(5-12)1-2-8(7)11-9/h1-5,11H |
InChI Key |
KAEICVFRYVXMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=C(N2)I |
Origin of Product |
United States |
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